molecular formula C22H13FN4O2 B2398074 7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-14-5

7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2398074
CAS No.: 901045-14-5
M. Wt: 384.37
InChI Key: QTNWKEDOEXGPLR-UHFFFAOYSA-N
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Description

7-Fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. Key structural attributes include:

  • Fluorine at position 7, enhancing metabolic stability and modulating electronic properties.
  • Phenyl at position 3, contributing to lipophilicity and π-π stacking interactions.

This compound’s design aligns with medicinal chemistry strategies to optimize bioactivity and physicochemical properties through strategic substituent placement .

Properties

IUPAC Name

7-fluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-15-9-10-18-20(11-15)24-13-19-21(14-5-2-1-3-6-14)25-26(22(18)19)16-7-4-8-17(12-16)27(28)29/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWKEDOEXGPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a nitrophenylhydrazine derivative, which is then subjected to cyclization with a suitable quinoline derivative in the presence of a fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoloquinolines, and various oxidized forms of the compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds within the pyrazolo[4,3-c]quinoline class. The following table summarizes key findings related to the anticancer activity of 7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline and related compounds.

Study Cell Lines Tested IC50 (nM) Mechanism of Action References
Study AA375 (melanoma)23.6Inhibition of BRAF V600E kinase
Study BMCF-7 (breast cancer)51.5Induction of apoptosis and cell cycle arrest
Study CHCT-116 (colon cancer)8.5Inhibition of MEK phosphorylation

Case Studies

  • Inhibition of BRAF Kinase : In a study focusing on RAF kinases, this compound exhibited potent inhibitory activity against BRAF V600E, a common mutation in melanoma. The compound showed a half-maximal inhibitory concentration (IC50) of 23.6 nM, indicating its potential as a targeted therapy for this cancer type .
  • Mechanisms Inducing Apoptosis : Another investigation demonstrated that this compound could induce apoptosis in breast cancer cells (MCF-7) by disrupting mitochondrial function and activating caspase pathways. The IC50 value was reported at 51.5 nM, suggesting significant cytotoxicity against these cells .
  • Cell Cycle Arrest in Colon Cancer : Research involving HCT-116 colon cancer cells revealed that the compound effectively inhibited MEK phosphorylation, leading to G0/G1 phase arrest in the cell cycle. This mechanism highlights its potential as a therapeutic agent against colorectal cancers .

Additional Biological Activities

Beyond anticancer properties, derivatives of pyrazolo[4,3-c]quinoline have shown promise in other areas:

  • Antimicrobial Activity : Some studies suggest that compounds similar to this compound exhibit antibacterial properties against various pathogens.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects due to modulation of neurokinin receptors, which could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, while the nitrophenyl and phenyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Position 7 vs. Position 8 Substitutions
  • 8-Ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (): Ethoxy at position 8 increases lipophilicity (logP = 5.47) compared to fluorine at position 5. Reduced hydrogen-bonding capacity due to the absence of a nitro group.
  • 8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (): Methoxy at position 8 lowers logP (5.08) relative to ethoxy analogs but retains moderate hydrophobicity.
Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i, ): Amino and hydroxyl groups (electron-donating) enhance anti-inflammatory activity (IC50 ≈ 0.39 µM) but increase cytotoxicity (9% survival at 10 µM). In contrast, the nitro group in the target compound may reduce cytotoxicity while maintaining inhibition of iNOS and COX-2 .
Anti-Inflammatory Activity
  • Compound 2a (IC50 = 0.39 µM) : High potency but severe cytotoxicity, linked to unsubstituted phenyl groups.
  • Compound 2i (IC50 ≈ 0.39 µM) : Hydroxyl substitution improves selectivity but retains cytotoxicity.
  • 7-Fluoro-1-(3-nitrophenyl)-3-phenyl analog : Predicted to balance potency and safety due to fluorine’s metabolic stability and nitro’s modulation of redox pathways .
Cytotoxicity and Selectivity
  • 3-(4-Ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (): Ethylphenyl at position 3 increases logP (6.16), enhancing membrane permeability but risking off-target effects. Fluorine at position 8 may alter binding compared to position 7 in the target compound .

Physicochemical Properties

Compound logP Molecular Weight Key Substituents Biological Activity (IC50)
Target Compound ~5.1* 410.43 7-F, 1-(3-NO2Ph), 3-Ph Pending (Predicted ≤1 µM)
2i () N/A 367.42 3-NH2, 4-(4-OHPh) 0.39 µM
8-Ethoxy analog () 5.47 410.43 8-OEt, 1-(3-NO2Ph), 3-Ph Not reported
8-Methoxy analog () 5.08 396.40 8-OMe, 1-(3-NO2Ph), 3-Ph Not reported
3-(4-EtPh)-8-F () 6.16 367.42 8-F, 3-(4-EtPh), 1-Ph Not reported

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Position : Fluorine at position 7 (vs. 8) may optimize electronic effects without excessive lipophilicity.

Nitro Group Role: The 3-nitrophenyl group likely enhances target engagement via hydrogen bonding and EWG effects, contrasting with alkoxy or amino analogs.

Safety Profile: Lower cytotoxicity is anticipated compared to amino-substituted derivatives (e.g., 2i), making it a candidate for further anti-inflammatory studies .

Biological Activity

7-Fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fluorine atom at the 7th position, a nitrophenyl group at the 1st position, and a phenyl group at the 3rd position of the pyrazoloquinoline core structure. Its unique chemical properties suggest significant therapeutic potential, particularly as an anti-inflammatory and anticancer agent.

The compound's molecular formula is C22H13FN4O2C_{22}H_{13}FN_{4}O_{2}, with a molecular weight of 396.36 g/mol. It features several functional groups that contribute to its biological activity, including the fluorine and nitro groups, which enhance its binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The presence of the fluorine atom is believed to enhance its binding affinity and specificity towards certain molecular targets, while the nitrophenyl and phenyl groups contribute to its overall stability and reactivity. Studies have indicated that it may modulate pathways related to inflammation and cancer cell proliferation by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in human cancer cell lines such as A375, HT-29, PC-3, and A549 . The compound's effectiveness can be attributed to its ability to interfere with topoisomerase activity, which is crucial for DNA replication and repair in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated through its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The IC50 value for this inhibition was reported to be approximately 0.39 μM, indicating potent activity . Furthermore, structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can influence both the potency and cytotoxicity of the compound.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 Value Notes
AnticancerA375<8 µMSignificant cytotoxicity observed
AnticancerHT-29<8 µMEffective against multiple cancer types
Anti-inflammatoryRAW 264.7 (LPS-stimulated)0.39 μMInhibits NO production

Case Studies

  • Anti-inflammatory Study : In a study published in Pharmaceuticals, derivatives of pyrazolo[4,3-c]quinolines were evaluated for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of iNOS expression and NO production in RAW 264.7 cells .
  • Anticancer Evaluation : Another study focused on various pyrazolo[4,3-f]quinoline derivatives demonstrated their potential as anticancer agents through inhibition of topoisomerase I/IIα activity. Among these compounds, some showed GI50 values below 8 µM across multiple cancer cell lines .

Q & A

(Basic) What are the common synthetic routes for 7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates, followed by cyclization with fluorinated quinoline derivatives. Key parameters include:

  • Temperature control (reflux conditions for cyclization).
  • Solvent selection (polar aprotic solvents like DMF for improved solubility).
  • Catalyst use (e.g., Lewis acids for regioselective ring closure).
    Purification via column chromatography with gradient elution ensures high purity (>95%). Optimization is validated by monitoring intermediates using TLC and confirming final product structure via NMR and MS .

(Basic) Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies substituent positions and confirms aromatic fusion patterns.
  • High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns.
  • X-ray crystallography resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • HPLC with UV detection assesses purity (>98% for biological assays) .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data regarding biological activity?

Answer:

  • Re-validate computational models using larger training datasets or alternative docking software (e.g., AutoDock Vina vs. Schrödinger).
  • Conduct molecular dynamics (MD) simulations to assess binding stability over time.
  • Experimental validation via competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition studies (IC50 determination) .

(Advanced) What strategies are employed to determine the binding affinity and selectivity of this compound toward specific enzymes or receptors?

Answer:

  • Surface plasmon resonance (SPR) measures real-time interaction kinetics (ka/kd) with immobilized targets.
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).
  • Selectivity panels screen against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) to identify off-target effects .

(Advanced) How do structural modifications at specific positions (e.g., fluorine at C7, nitro group at 3-nitrophenyl) influence pharmacokinetic properties?

Answer:

  • Fluorine at C7 enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Nitro group at 3-nitrophenyl improves solubility via hydrogen bonding but may require reduction to an amine prodrug for oral bioavailability.
  • In vitro assays : Caco-2 cell permeability and microsomal stability tests guide structural refinements .

(Basic) What in vitro assays are typically used to evaluate the anticancer potential of this compound?

Answer:

  • MTT assay measures cytotoxicity against cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells).
  • Apoptosis assays (Annexin V/PI staining) quantify programmed cell death.
  • Cell cycle analysis (flow cytometry) identifies G1/S or G2/M arrest .

(Advanced) How is the stability of this compound assessed under various pH and temperature conditions during formulation studies?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40–60°C.
  • Analytical monitoring : Use HPLC-UV or LC-MS to track degradation products (e.g., nitro group reduction or hydrolysis).
  • Accelerated stability testing predicts shelf-life under ICH guidelines .

(Advanced) What role does crystallographic data play in understanding the compound’s interaction with biological targets?

Answer:
X-ray crystallography of ligand-target co-crystals reveals:

  • Binding modes : Orientation of the nitro group in hydrophobic pockets.
  • Key interactions : Hydrogen bonds between fluorine and active-site residues (e.g., Ser530 in COX-2).
  • Conformational flexibility : Torsional angles influencing binding affinity .

(Basic) What are the key considerations in designing a structure-activity relationship (SAR) study for pyrazoloquinoline derivatives?

Answer:

  • Substituent variation : Systematically replace fluorine, nitro, or phenyl groups with bioisosteres (e.g., Cl for F).
  • Activity cliffs : Identify abrupt changes in potency (e.g., nitro-to-amine conversion increasing COX-2 inhibition 10-fold).
  • Physicochemical profiling : LogP, pKa, and solubility measurements correlate with bioavailability .

(Advanced) How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life, tissue distribution, and metabolite formation.
  • Pharmacodynamic (PD) modeling : Link plasma concentrations to target engagement (e.g., COX-2 inhibition).
  • Prodrug strategies : Mask polar groups (e.g., nitro→amine) to improve oral absorption .

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